4-Amino-1-butanol is a primary amino alcohol with a four-carbon chain. It serves as a crucial intermediate in various chemical syntheses, including pharmaceuticals, polymers, and other valuable compounds. [, , , , ] In scientific research, 4-Amino-1-butanol finds applications in diverse fields like material science, polymer chemistry, and biochemistry. [, , , , , ]
4-Amino-1-butanol, with the molecular formula C4H11NO, consists of a four-carbon linear chain. The terminal carbon atoms bear the amino (-NH2) and hydroxyl (-OH) groups, respectively. [, , , , ] The presence of both these functional groups contributes to the molecule's reactivity and ability to form various intermolecular interactions, such as hydrogen bonding. [, , ]
4-Amino-1-butanol can be derived from several sources, including microbial fermentation and synthetic methods. Its classification falls under the category of organic compounds, specifically as an amino alcohol. The compound is recognized for its role in the synthesis of biodegradable polymers and other chemical intermediates, making it significant in both industrial and research settings.
The synthesis of 4-amino-1-butanol can be achieved through various methods, including:
4-Amino-1-butanol participates in various chemical reactions, including:
The mechanism of action for 4-amino-1-butanol primarily relates to its role as an intermediate in biochemical pathways and its interaction with enzymes involved in amino acid metabolism. In microbial systems, it serves as a precursor for the synthesis of other bioactive compounds, influencing metabolic pathways that lead to the production of essential biomolecules.
The physical and chemical properties of 4-amino-1-butanol include:
4-Amino-1-butanol finds applications across various fields:
4-Amino-1-butanol (CAS Registry Number 13325-10-5), systematically named 4-aminobutan-1-ol, is a bifunctional alkanolamine with the molecular formula C₄H₁₁NO and a molecular weight of 89.14 g·mol⁻¹. This compound features both a primary amine group (-NH₂) and a primary hydroxyl group (-OH) separated by a trimethylene chain (-CH₂-CH₂-CH₂-), giving it the structural formula H₂N-CH₂-CH₂-CH₂-CH₂-OH. The molecule exists predominantly as a zwitterion in physiological conditions, with the amine group protonated and the hydroxyl group deprotonated [1] [8].
Key physicochemical properties include:
The spatial separation between the ammonium and hydroxyl groups is approximately 5.0 Å, a critical distance observed in neurotransmitter analogues for receptor binding. This molecular architecture enables versatile reactivity: The amine group participates in nucleophilic reactions with carboxylic acids, activated esters, and carbonyl compounds, while the hydroxyl group undergoes esterification, etherification, or oxidation reactions. This bifunctionality facilitates its use as a linker in polymer chemistry and drug design [1] [4] [9].
Table 1: Comparative Structural Features of 4-Amino-1-butanol and Gamma-Aminobutyric Acid (GABA)
Property | 4-Amino-1-butanol | GABA |
---|---|---|
Molecular Formula | C₄H₁₁NO | C₄H₉NO₂ |
Functional Groups | -NH₂, -OH | -NH₂, -COOH |
Carbon Chain Length | 4 carbon atoms | 4 carbon atoms |
Key Bond Distance | ~5.0 Å (N to O) | ~5.0 Å (N to O in carboxyl) |
Biological Precursor to | GABA | Inhibitory neurotransmitter |
The synthesis of 4-amino-1-butanol emerged alongside mid-20th century research into gamma-aminobutyric acid (GABA) analogs, with its first reported synthesis dating to the 1950s. Early methods relied on hazardous reagents and low-yield procedures, such as the reduction of 4-hydroxybutyronitrile or nucleophilic substitution of 4-halobutanol with ammonia. These processes suffered from impractical safety profiles (e.g., risk of nitrile reduction byproducts) and were unsuitable for industrial-scale production [1] [7].
A significant advancement occurred with the adoption of reductive amination strategies using 4-hydroxybutyraldehyde. However, the catalytic efficiency and selectivity remained suboptimal. Modern synthetic approaches have focused on efficiency and scalability, exemplified by a patented multi-step process (2015):
This method represents a substantial improvement in operational safety and yield compared to early routes. The compound’s bifunctional nature has enabled diverse applications:
Table 2: Evolution of Synthetic Methods for 4-Amino-1-butanol
Synthetic Era | Key Method | Limitations | Advancements |
---|---|---|---|
1950s-1970s | 4-Halobutanol ammonolysis | Low yields (30-40%); side products | Simplicity of reagents |
1980s-2000s | 4-Hydroxybutyraldehyde reductive amination | Catalyst cost; over-reduction risks | Improved selectivity |
Modern (Post-2010) | Acid-mediated ring opening/amination | Multi-step process | High yield (73%); scalable |
4-Amino-1-butanol serves as a metabolic precursor to the neurotransmitter gamma-aminobutyric acid (GABA) through a two-step enzymatic pathway. This conversion mirrors the transformation of 1,4-butanediol to gamma-hydroxybutyrate (GHB):
This pathway establishes 4-amino-1-butanol as a GABA analogue with structural homology, differing only in the terminal functional group (hydroxyl vs. carboxyl). Its ability to elevate GABA levels indirectly has spurred research into potential neuromodulatory effects, though its blood-brain barrier permeability remains less characterized than GABA itself. Recent studies suggest GABA analogues may cross the barrier via specific transporters, but 4-amino-1-butanol’s transport mechanisms require further elucidation [3] [6].
Structurally, 4-amino-1-butanol shares the critical 5.0 Å spacing between its ammonium and oxygen atoms, aligning with the pharmacophore requirement for GABA receptor binding. This explains its activity at insect GABA receptors (RDL receptors), though with lower potency (EC₅₀ >10 mM) than GABA (EC₅₀ = 19 μM) or agonists like muscimol (EC₅₀ = 9 μM). The hydroxyl group cannot engage in the same ionic interactions as GABA’s carboxylate, reducing receptor affinity. Nevertheless, this molecule provides a template for designing GABAergic compounds with modified pharmacokinetics [4].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2